4-[(4-fluorophenyl)methyl]-1,1-dioxothiane-4-carboxylic acid
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Overview
Description
4-[(4-fluorophenyl)methyl]-1,1-dioxothiane-4-carboxylic acid is a synthetic organic compound with a unique structure that includes a tetrahydrothiopyran ring, a carboxylic acid group, and a fluorobenzyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-fluorophenyl)methyl]-1,1-dioxothiane-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydrothiopyran Ring: This step involves the cyclization of a suitable precursor to form the tetrahydrothiopyran ring.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced through a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the tetrahydrothiopyran intermediate.
Oxidation to Form the 1,1-Dioxide: The final step involves the oxidation of the sulfur atom in the tetrahydrothiopyran ring to form the 1,1-dioxide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and scalable processes to ensure consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(4-fluorophenyl)methyl]-1,1-dioxothiane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the 1,1-dioxide back to the corresponding sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(4-fluorophenyl)methyl]-1,1-dioxothiane-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[(4-fluorophenyl)methyl]-1,1-dioxothiane-4-carboxylic acid involves its interaction with specific molecular targets. The fluorobenzyl group can enhance binding affinity to certain proteins or enzymes, while the tetrahydrothiopyran ring and carboxylic acid group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins or enzymes, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide: Lacks the fluorobenzyl group, making it less specific in its interactions.
4-(4-chlorobenzyl)tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide: Similar structure but with a chlorine substituent instead of fluorine, which can alter its reactivity and binding properties.
4-(4-methylbenzyl)tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide: Contains a methyl group instead of fluorine, affecting its hydrophobicity and interaction with biological targets.
Uniqueness
The presence of the fluorobenzyl group in 4-[(4-fluorophenyl)methyl]-1,1-dioxothiane-4-carboxylic acid imparts unique properties, such as increased binding affinity and specificity for certain molecular targets. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-[(4-fluorophenyl)methyl]-1,1-dioxothiane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO4S/c14-11-3-1-10(2-4-11)9-13(12(15)16)5-7-19(17,18)8-6-13/h1-4H,5-9H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKFPHIWXYIMUIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1(CC2=CC=C(C=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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